6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16804508
InChI: InChI=1S/C13H16O3/c1-8-11-6-4-10(16-2)7-9(11)3-5-12(8)13(14)15/h4,6-8,12H,3,5H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

CAS No.:

Cat. No.: VC16804508

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid -

Specification

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C13H16O3/c1-8-11-6-4-10(16-2)7-9(11)3-5-12(8)13(14)15/h4,6-8,12H,3,5H2,1-2H3,(H,14,15)
Standard InChI Key AJWYLNNVQJYOJL-UHFFFAOYSA-N
Canonical SMILES CC1C(CCC2=C1C=CC(=C2)OC)C(=O)O

Introduction

Synthesis

The synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods, typically involving the following steps:

  • Formation of the Tetrahydronaphthalene Framework: This can be done via hydrogenation of naphthalene derivatives.

  • Introduction of the Methoxy Group: This is usually accomplished through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

  • Carboxylation: The final step involves introducing the carboxylic acid group, which may be achieved through carbon dioxide incorporation or oxidation of a suitable precursor.

Research Findings

Recent studies have demonstrated various biological activities associated with tetrahydronaphthalene derivatives:

  • Antioxidant Activity: Compounds similar to 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

  • Anti-inflammatory Effects: Research indicates that these compounds may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Applications

Given its structural features and biological activities, 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid could have applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or antioxidant drugs.

  • Chemical Research: In synthetic organic chemistry for exploring new reactions or as intermediates in the synthesis of more complex molecules.

Data Table

PropertyValue
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Boiling PointNot available
SolubilitySoluble in polar solvents
CAS Registry NumberNot available
Synonyms6-Methoxytetralin

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